
2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one is a chemical compound with the molecular formula C7H6F6O3. It is known for its unique structure, which includes two trifluoromethyl groups attached to an oxolanone ring.
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one typically involves the reaction of trifluoromethyl ketones with suitable reagents under controlled conditions. One common method involves the use of trifluoromethyl acetic acid derivatives in the presence of a base, followed by cyclization to form the oxolanone ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings .
Analyse Chemischer Reaktionen
2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one can be compared with similar compounds such as:
2,5-Bis(hydroxymethyl)furan: Another compound with hydroxyl groups and a furan ring, used in organic synthesis.
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: A compound with similar trifluoromethyl groups, used in catalysis and material science.
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: A compound with a trifluoromethoxy group, used in the synthesis of pharmaceuticals. The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
101833-11-8 |
|---|---|
Molekularformel |
C7H6F6O3 |
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
2-hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one |
InChI |
InChI=1S/C7H6F6O3/c1-4(15)3(14)2-5(16-4,6(8,9)10)7(11,12)13/h15H,2H2,1H3 |
InChI-Schlüssel |
MWYNNQGRHMWJIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)CC(O1)(C(F)(F)F)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


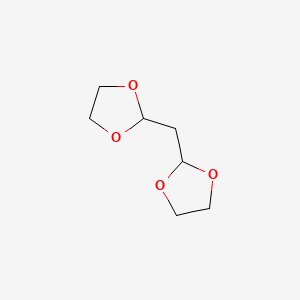
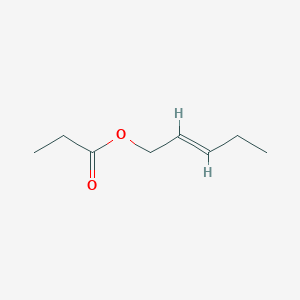
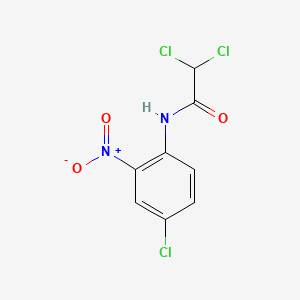
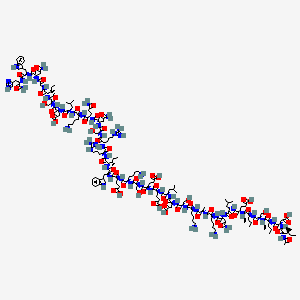
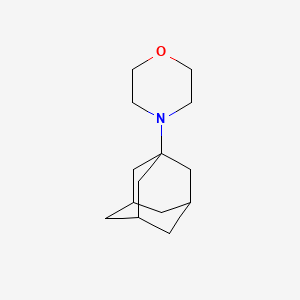
![N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13738804.png)

![1-ethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13738810.png)
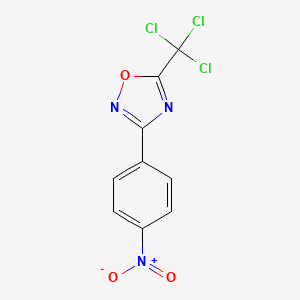
![ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate](/img/structure/B13738819.png)
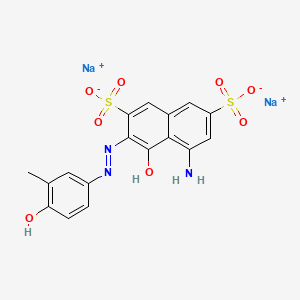
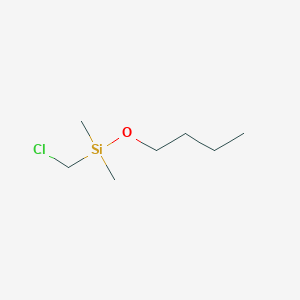

![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)
